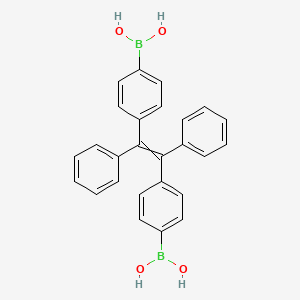

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is a chemical compound with the molecular formula C26H22B2O4 and a molecular weight of 420.07 g/mol . This compound is known for its unique structure, which includes two boronic acid groups attached to a central diphenylethene core. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid typically involves the following steps :

Starting Materials: The synthesis begins with the preparation of the starting materials, which include diphenylethene and phenylboronic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using more efficient purification techniques to produce larger quantities of the compound .

Chemical Reactions Analysis

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized to form corresponding boronic esters or other oxidation products.

Reduction: Reduction reactions can convert the boronic acid groups to boronate esters or other reduced forms.

Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki coupling reaction, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium) under specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid has several scientific research applications, including :

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures through reactions such as the Suzuki coupling.

Biology: The compound can be used as a fluorescent probe for detecting specific biomolecules, such as glucose, due to its aggregation-induced emission properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool for various diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism of action of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid involves its ability to form reversible boronate ester linkages with diols, such as glucose . This interaction leads to changes in the compound’s fluorescence properties, making it useful as a sensor for detecting specific molecules. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid can be compared with other similar compounds, such as :

Benzene-1,4-diboronic acid: This compound has a simpler structure with two boronic acid groups attached to a benzene ring. It is commonly used in similar reactions but lacks the unique properties of the diphenylethene core.

1,1,2,2-Tetrakis(4-bromophenyl)ethylene: This compound has a similar diphenylethene core but with bromine substituents instead of boronic acid groups. It is used in different types of reactions and applications.

4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has hydroxyl groups instead of boronic acid groups, making it useful in different chemical reactions and applications.

The uniqueness of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid lies in its combination of the diphenylethene core and boronic acid groups, which confer specific reactivity and properties that are valuable in various scientific research applications .

Biological Activity

((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid, with the CAS number 1054451-31-8 and molecular formula C26H22B2O4, is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Weight: 420.07 g/mol

- Molecular Structure: The compound features a biphenyl structure with two boronic acid functional groups that contribute to its reactivity and biological interactions.

The biological activity of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid is primarily attributed to its ability to:

- Inhibit Protein Interactions: The boronic acid moieties can form reversible covalent bonds with diols in proteins, potentially inhibiting their function.

- Modulate Cellular Signaling Pathways: It may influence various signaling pathways by interacting with specific proteins involved in cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest: The compound has been shown to cause G0/G1 phase arrest in several cancer types.

- Induction of Reactive Oxygen Species (ROS): Increased ROS levels lead to oxidative stress and subsequent cell death in malignant cells.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MCF-7 (Breast) | 10 µM | 50% inhibition of proliferation | |

| HeLa (Cervical) | 5 µM | Induction of apoptosis | |

| A549 (Lung) | 20 µM | G0/G1 phase arrest |

Antimicrobial Activity

The compound also displays antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid:

- Study on Breast Cancer Treatment: A study evaluated the effects of the compound on MCF-7 cells and found significant reductions in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.

- Antimicrobial Trials: Clinical trials involving this compound against various bacterial strains showed promising results in reducing bacterial load in infected models.

Properties

Molecular Formula |

C26H22B2O4 |

|---|---|

Molecular Weight |

420.1 g/mol |

IUPAC Name |

[4-[2-(4-boronophenyl)-1,2-diphenylethenyl]phenyl]boronic acid |

InChI |

InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18,29-32H |

InChI Key |

CFKHFTZRFSABDV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)C4=CC=CC=C4)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.